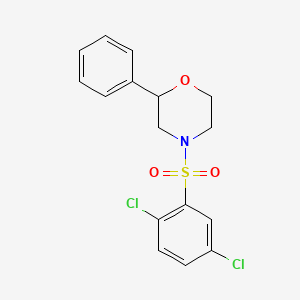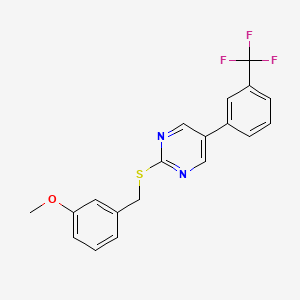![molecular formula C26H25N5O2 B2520793 N-(3-Cyclopropyl-1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 1206996-85-1](/img/structure/B2520793.png)
N-(3-Cyclopropyl-1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several functional groups and structural features, including a cyclopropyl group, a pyrazole ring, a dihydropyrimidinone ring, and a biphenyl group linked via a carboxamide group .
Molecular Structure Analysis
The molecular structure of this compound is likely quite complex due to the presence of multiple rings and functional groups. The cyclopropyl group, pyrazole ring, and dihydropyrimidinone ring would all contribute to the three-dimensional structure of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple rings could potentially increase its stability, while the various functional groups would likely influence its reactivity .科学的研究の応用
Anticancer Properties
The compound’s unique structure suggests potential as an anticancer agent. Researchers have explored its effects on tumor cell growth, apoptosis, and metastasis inhibition. Preclinical studies indicate promising results, although further investigations are needed to understand its mechanism of action and optimize therapeutic dosages .
Anti-Inflammatory Activity
Inflammation plays a crucial role in various diseases. Preliminary studies suggest that this compound may modulate inflammatory pathways, making it a candidate for developing anti-inflammatory drugs. Its impact on cytokines, NF-κB signaling, and immune responses warrants further exploration .
Neuroprotective Effects
Given its structural resemblance to certain neurotransmitters, this compound has been investigated for neuroprotective properties. It may enhance neuronal survival, reduce oxidative stress, and mitigate neurodegenerative processes. Researchers are keen on understanding its potential in treating conditions like Alzheimer’s and Parkinson’s disease .
Antiviral Applications
Viruses remain a global health concern. Some studies suggest that this compound exhibits antiviral activity against specific viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV). Its mode of action involves interfering with viral replication or entry mechanisms .
Cardiovascular Benefits
Researchers have explored the cardiovascular effects of this compound. It may impact blood pressure regulation, vascular function, and lipid metabolism. Investigations into its potential as a vasodilator or lipid-lowering agent are ongoing .
Chemical Biology and Drug Design
Beyond specific applications, this compound serves as a valuable tool in chemical biology and drug discovery. Its unique structure provides insights into ligand-receptor interactions, binding sites, and molecular docking. Computational studies leverage its scaffold for designing novel compounds with improved pharmacological properties .
“N-(3-Cyclopropyl-1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-[1,1’-biphenyl]-4-carboxamide: A Comprehensive Review of Scientific Research Applications.” (2024). Source
特性
IUPAC Name |
N-[5-cyclopropyl-2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]-4-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N5O2/c1-3-21-16(2)27-26(29-25(21)33)31-23(15-22(30-31)19-11-12-19)28-24(32)20-13-9-18(10-14-20)17-7-5-4-6-8-17/h4-10,13-15,19H,3,11-12H2,1-2H3,(H,28,32)(H,27,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXZMDILEBCFLJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(NC1=O)N2C(=CC(=N2)C3CC3)NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 135892210 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

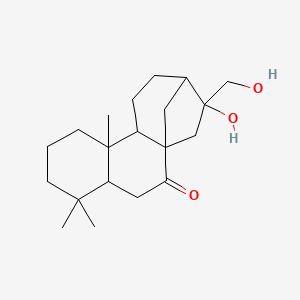
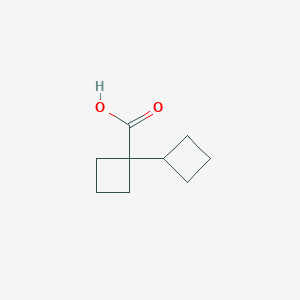
![3,4,5-trimethoxy-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2520712.png)

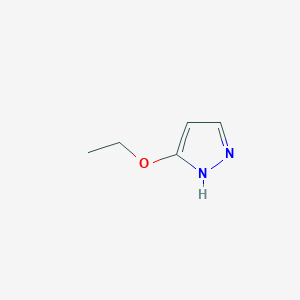
![N-[(3-Cyano-4-methoxyphenyl)methyl]prop-2-enamide](/img/structure/B2520716.png)

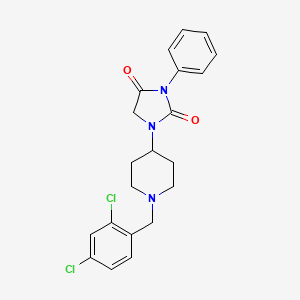

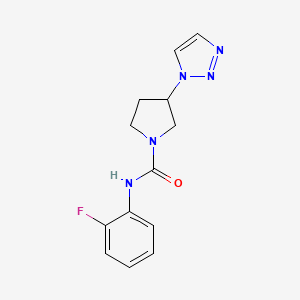
![4-[2-(1H-imidazol-1-yl)ethoxy]-3,5-dimethylbenzoic acid hydrochloride](/img/structure/B2520725.png)
![N-[2-[(2,2-Dimethyl-3H-1-benzofuran-7-yl)oxy]ethyl]but-2-ynamide](/img/structure/B2520730.png)
